2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a thiazole ring, urea linkage, and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Urea Derivative: Reacting 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Thiazole Ring Formation: Condensation of the isocyanate with thioamide to form the thiazole ring.
Acetamide Formation: Reacting the thiazole derivative with 3,5-dichloroaniline in the presence of acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
- 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
- 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of multiple chlorophenyl groups. These structural features may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or increased stability under specific conditions.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFFIXUISSPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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